4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications
Dye Synthesis and Coloration Properties
Research by Peters and Bide (1985) explored the condensation of halogeno-naphthalic anhydride with cyclic secondary amines, including morpholine and piperazine derivatives. This process yielded dyes with good coloration and fastness properties on polyester, potentially useful for synthetic-polymer fibers (Peters & Bide, 1985).
Potential Antiamnesic Agents
Thamotharan et al. (2003) studied compounds like 4-methyl-1-(2-naphthyloxymethylcarbonyl)piperazine, finding potential applications as antiamnesics. These compounds showed distinctive molecular arrangements and interactions that could be relevant for memory-enhancing drugs (Thamotharan et al., 2003).
Cancer Therapeutics
Micco et al. (2013) focused on tetra-substituted naphthalene diimide derivatives, including morpholine groups, for stabilizing DNA quadruplexes and inhibiting cancer cell growth. They found these compounds to be potent against pancreatic cancer cells, suggesting a therapeutic application in oncology (Micco et al., 2013).
Luminescent Properties and Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimides, exploring their luminescent properties and photo-induced electron transfer. These findings have implications for developing pH probes and understanding fluorescence mechanisms (Gan et al., 2003).
Anticonvulsant Activity
Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives as potential anticonvulsant agents. Their molecular modeling suggested CNS depressant activity, indicating potential for treating convulsions (Ghareb et al., 2017).
Antihypertensive Agents
Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties. Some compounds in this study demonstrated promising antihypertensive activity, suggesting their potential in cardiovascular therapeutics (Bayomi et al., 1999).
Topical Drug Delivery
Rautio et al. (2000) explored novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for topical drug delivery as prodrugs of naproxen. These compounds showed enhanced skin permeation, highlighting their potential in dermatological applications (Rautio et al., 2000).
Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor
Salphati et al. (2012) studied GDC-0980, a compound with a morpholinyl group, as an inhibitor of key components in cancer development. Their findings supported the compound's clinical development for cancer treatment (Salphati et al., 2012).
Fluorescent Ligands for Receptor Visualization
Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties, targeting the 5-HT(1A) receptors. Such compounds could be used for visualizing receptor distribution in biological systems (Lacivita et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been used in the design and synthesis of anti-tubercular agents . These agents typically target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , indicating that they may inhibit the growth and replication of this bacterium.
Properties
IUPAC Name |
4-[6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c28-31(29,20-6-5-18-3-1-2-4-19(18)15-20)27-9-7-25(8-10-27)21-16-22(24-17-23-21)26-11-13-30-14-12-26/h1-6,15-17H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLDDHCECZBUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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